molecular formula C8H12N6 B13324654 3-Butyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-amine

3-Butyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-amine

Cat. No.: B13324654
M. Wt: 192.22 g/mol
InChI Key: LDHZGGJMPLTJJH-UHFFFAOYSA-N
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Description

3-Butyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a butyl-substituted hydrazine with a suitable pyrimidine derivative. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 3-Butyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a USP28 inhibitor, it binds to the active site of the enzyme, preventing its deubiquitinating activity. This leads to the accumulation of ubiquitinated proteins, which can trigger apoptosis in cancer cells . The compound’s ability to modulate various signaling pathways makes it a versatile tool in biomedical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-amine stands out due to its specific inhibitory activity against USP28, making it a valuable compound in cancer research.

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

3-butyltriazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C8H12N6/c1-2-3-4-14-8-6(12-13-14)7(9)10-5-11-8/h5H,2-4H2,1H3,(H2,9,10,11)

InChI Key

LDHZGGJMPLTJJH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC=NC(=C2N=N1)N

Origin of Product

United States

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